Pteroside C

Description

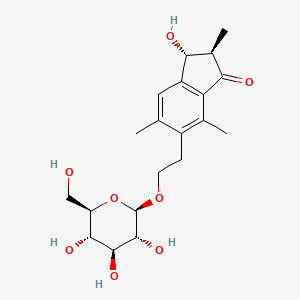

Structure

3D Structure

Properties

CAS No. |

35910-17-9 |

|---|---|

Molecular Formula |

C20H28O8 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(16(23)10(3)15(12)22)9(2)11(8)4-5-27-20-19(26)18(25)17(24)13(7-21)28-20/h6,10,13,15,17-22,24-26H,4-5,7H2,1-3H3/t10-,13-,15-,17-,18+,19-,20-/m1/s1 |

InChI Key |

VKDMMOFAMUXTQZ-AKMQMZFLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Pteroside C

Botanical Sources and Geographic Distribution of Pteroside (B12776905) C

The presence of Pteroside C is predominantly associated with certain species of ferns, particularly within the genus Pteridium and related genera.

Pteridium aquilinum, commonly known as bracken fern, is a primary and well-documented botanical source of this compound. nih.govmanchester.ac.uk This fern is one of the most widespread plant species in the world, exhibiting a cosmopolitan distribution. prota4u.org It is particularly common in temperate zones and is found on all continents, ranging from Mediterranean climates to the Cape in Africa. prota4u.org The underground rhizomes of P. aquilinum are the primary plant part utilized for the isolation of pterosins and pterosides (B1200994), including cis- and trans-Pterosin C. nih.govbangor.ac.uk The plant's adaptability allows it to thrive in diverse habitats such as grasslands, open scrub, forest edges, and as a weed in cultivated areas. fernsofafrica.com

Table 1: Geographic Distribution of Pteridium aquilinum

| Continent | Distribution Status |

| Africa | Widespread, from the Mediterranean to the Cape |

| Asia | Widely distributed |

| Europe | Common throughout temperate regions |

| North America | Widely distributed |

| South America | Widely distributed |

| Oceania | Present |

| Antarctica | Present |

Beyond Pteridium aquilinum, this compound and its related pterosin compounds have been identified in other fern species. Chemical investigations of Pteris bella have led to the isolation of Pterosin C. semanticscholar.org Additionally, research on the Bangladeshi mangrove fern, Acrostichum aureum, has resulted in the isolation of several pterosin derivatives, including (2S,3S)-pterosin C, from its aerial parts. acs.org These findings suggest that the occurrence of this compound may extend to other members of the Pteridaceae family and related fern genera.

Extraction and Purification Techniques for this compound

The isolation of this compound from plant material involves a multi-step process that begins with extraction, followed by sophisticated purification techniques to achieve a high degree of purity.

The initial step in isolating this compound involves extracting the compound from the plant matrix using a suitable solvent. The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of pterosins and pterosides from the rhizomes of P. aquilinum, chloroform has been effectively used. bangor.ac.uk In other studies, a methanolic extract of the aerial parts of Acrostichum aureum was the starting point for isolating pterosin derivatives. acs.org General solvent extraction protocols for plant constituents often utilize solvents such as ethanol (B145695), hexane, or dichloromethane, with the selection based on the specific chemical properties of the target molecules. iipseries.org

Table 2: Solvents Used in the Extraction of this compound and Related Compounds

| Plant Source | Plant Part | Extraction Solvent |

| Pteridium aquilinum | Rhizomes | Chloroform |

| Acrostichum aureum | Aerial Parts | Methanol |

Following initial solvent extraction, the crude extract contains a complex mixture of compounds that requires further separation. Chromatographic techniques are essential for purifying this compound. Methodologies employed include thin-layer chromatography (TLC), normal-phase column chromatography, and automated reversed-phase flash chromatography. bangor.ac.uk

High-Performance Liquid Chromatography (HPLC) is a key analytical and preparative tool. A reverse-phase HPLC (RP-HPLC) method linked to a UV detection source has been developed for the quantification of pterosins. manchester.ac.ukbangor.ac.uk This technique typically uses a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid, to achieve separation on a C18 column. bangor.ac.uk Other advanced separation techniques like Counter-current chromatography (CCC) have also been successfully applied for the separation and purification of complex natural products, including terpenoids and alkaloids, offering advantages such as total sample recovery and no irreversible adsorption. nih.govnih.gov

The final step to obtain high-purity this compound often involves crystallization. After chromatographic purification, the fractions containing the compound are concentrated, and crystallization is induced. This can be achieved through methods such as slow evaporation of the solvent from a solution containing the purified compound. nih.gov The formation of single crystals is the ultimate goal for unequivocal structure determination. Single crystal X-ray diffraction analysis has been successfully applied to determine the crystal structures of several pterosides and pterosins, including cis- and trans-Pterosin C, confirming their three-dimensional molecular architecture. nih.gov This process not only yields the compound in a highly pure state but also provides definitive structural information.

Structural Elucidation and Stereochemical Characterization of Pteroside C

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to Pteroside (B12776905) C has been pivotal in defining its molecular architecture.

1D and 2D NMR Techniques for Core Structure Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the pterosin C aglycone. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have allowed for the unambiguous assignment of the core structure.

The ¹H NMR spectra of the cis and trans isomers of pterosin C exhibit distinct differences that allow for their differentiation. For instance, in the cis isomers, the C2 methyl group typically appears as a doublet at approximately δ 1.17 (J = 7 Hz), and the C3 proton resonates as a doublet around δ 5.09 (J = 7 Hz). In contrast, the trans isomers show the C2 methyl doublet at a slightly downfield shift of δ 1.29 (J = 7 Hz) and the C3 proton as a doublet with a smaller coupling constant at δ 4.70 (J = 3 Hz) cdnsciencepub.com. These characteristic shifts and coupling constants are crucial for identifying the relative stereochemistry at the C2 and C3 positions.

The ¹³C NMR spectra provide further confirmation of the core structure, with distinct resonances for each carbon atom in the pterosin skeleton. While complete data tables for each isomer are often spread across various research publications, the consistent application of these NMR techniques has led to a solid understanding of the connectivity of the indanone-based core of Pteroside C.

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Pterosin C Isomers

| Proton | (2S, 3R)-cis-Pterosin C | (2R, 3R)-trans-Pterosin C |

|---|---|---|

| 2-CH₃ | 1.17 (d, J = 7 Hz) | 1.29 (d, J = 7 Hz) |

| 3-H | 5.09 (d, J = 7 Hz) | 4.70 (d, J = 3 Hz) |

| Other protons | Assignments based on 2D NMR | Assignments based on 2D NMR |

Note: The data presented here are characteristic values and may vary slightly depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Pterosin C Isomers

| Carbon | (2S, 3R)-cis-Pterosin C | (2R, 3R)-trans-Pterosin C |

|---|---|---|

| C-1 | ~205-210 | ~205-210 |

| C-2 | Characteristic shifts | Characteristic shifts |

| C-3 | Characteristic shifts | Characteristic shifts |

| Other carbons | Assignments based on 2D NMR | Assignments based on 2D NMR |

Note: The data presented here are general ranges, and specific assignments are determined through detailed 2D NMR analysis.

Elucidation of Glycosidic Linkage Configuration

The nature and stereochemistry of the glycosidic bond in this compound are critical aspects of its structure. NMR techniques, particularly the measurement of the coupling constant between the anomeric proton (H-1') of the sugar moiety and the adjacent proton (H-2'), are vital for determining the configuration of this linkage. A large coupling constant (typically around 7-8 Hz) is indicative of a β-glycosidic linkage, where the protons are in a trans-diaxial orientation. Conversely, a smaller coupling constant (around 2-4 Hz) suggests an α-glycosidic linkage.

Furthermore, 2D NMR experiments such as HMBC and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations, respectively. These correlations can definitively establish the point of attachment of the sugar to the aglycone and confirm the α or β configuration of the glycosidic bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the calculation of its exact molecular formula. This is a crucial first step in the structural elucidation process, confirming the elemental composition of the molecule.

Table 3: Expected HRMS Fragmentation Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ or [M+Na]⁺ | Molecular ion | Varies based on sugar and adduct |

| [Aglycone+H]⁺ | Fragment from glycosidic bond cleavage | Consistent for pterosin C |

| Other fragments | From further fragmentation of the aglycone | Provide structural clues |

Note: The exact m/z values will depend on the specific isomer and the ionization method used.

Chiroptical Spectroscopy

Chiroptical spectroscopy, particularly Circular Dichroism, is a powerful technique for determining the absolute stereochemistry of chiral molecules like this compound.

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule, such as this compound, is crucial for understanding its biological activity and stereochemical relationships. X-ray crystallography stands as a powerful and unambiguous method for this purpose. researchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice, allowing for the precise assignment of the absolute stereochemistry of each chiral center.

The process involves irradiating a well-formed crystal with a beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the spatial coordinates of each atom, thus elucidating the molecule's complete and unambiguous three-dimensional structure, including the absolute configuration of its stereocenters.

While X-ray crystallography is the gold standard for determining absolute configuration, its application to natural products like this compound can be challenging. researchgate.net A primary prerequisite is the ability to grow a single crystal of sufficient size and quality, which is not always feasible for complex natural compounds. In instances where X-ray crystallographic data is not attainable, researchers often turn to other spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to deduce the absolute configuration by comparing experimental data with that of known related compounds or with quantum chemical calculations. For many pterosins and their glycosides, stereochemical assignments have been successfully achieved using these alternative spectroscopic techniques.

Characterization of this compound Stereoisomers

This compound, being a natural product with multiple chiral centers, can exist as several stereoisomers. The specific spatial arrangement of substituents at these centers is critical as it often dictates the molecule's biological activity. The characterization and differentiation of these stereoisomers are paramount for both chemical and biological studies. While specific studies detailing all possible stereoisomers of this compound are limited, the characterization of stereoisomers of the closely related aglycone, Pterosin C, provides a strong basis for understanding the stereochemical diversity of its glycosylated form.

Research on pterosins isolated from various natural sources has led to the identification and characterization of different diastereomers of Pterosin C. For instance, (2R, 3R)-pterosin C, also known as trans-pterosin C, and (2S, 3R)-pterosin C, or cis-pterosin C, have been isolated and their structures elucidated. The distinction between these diastereomers is based on the relative configuration at the C-2 and C-3 positions of the indanone ring.

Furthermore, other stereoisomers such as (2S, 3S)-pterosin J have been identified, highlighting the natural occurrence of varied stereochemistry within this class of compounds. The structural elucidation of these stereoisomers has been primarily accomplished through a combination of spectroscopic techniques. One- and two-dimensional NMR spectroscopy are instrumental in determining the relative configuration of the chiral centers by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations. Circular Dichroism (CD) spectroscopy is particularly valuable for assigning the absolute configuration by comparing the experimental CD spectrum with known standards or theoretical calculations.

The following table summarizes the key characterized stereoisomers of the related Pterosin C:

| Compound Name | Stereochemical Configuration | Common Name |

| (2R, 3R)-pterosin C | trans | trans-pterosin C |

| (2S, 3R)-pterosin C | cis | cis-pterosin C |

| (2S, 3S)-pterosin J | - | - |

| (2R,3S)-sulfated pterosin C | - | - |

| (2S,3S)-sulfated pterosin C | - | - |

Chemical Synthesis and Analog Design of Pteroside C

Total Synthesis Approaches for Pteroside (B12776905) C and Related Pterosins

The total synthesis of Pteroside C, a glycoside, is logically approached in two main stages: the synthesis of its aglycone, Pterosin C, followed by the stereoselective attachment of a glucose moiety.

The first total synthesis of racemic Pterosin C was reported in 1984. researchgate.netcdnsciencepub.com A versatile and efficient route was developed, which also provided access to other related pterosins. cdnsciencepub.comcdnsciencepub.com The key steps of this synthesis involve:

Friedel-Crafts Bisacylation: The synthesis begins with the bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) using methylmalonyl chloride. This reaction constructs the core 1,3-indandione (B147059) skeleton. cdnsciencepub.comcdnsciencepub.com

Demethylation and Reduction: The resulting indandione intermediate is then demethylated. Subsequent reduction with zinc and acetic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) yields a mixture of racemic cis and trans isomers of Pterosin C diacetate. cdnsciencepub.comcdnsciencepub.com

Hydrolysis: Finally, hydrolysis of the diacetate mixture provides Pterosin C. cdnsciencepub.com

Other synthetic strategies for the pterosin skeleton have also been explored. For instance, a total synthesis of Pterosins B and C has been achieved via a route where the key step is a photochemical ring-closure of an α-mesyloxy ketone to form the 1-indanone (B140024) structure. researchgate.netresearchgate.net This highlights the diverse approaches chemists have employed to construct this family of sesquiterpenoids.

The crucial final step in the total synthesis of this compound is the glycosylation of the Pterosin C aglycone. This compound is also known as wallichoside, which is the 3-β-d-glucoside of (2S,3S)-Pterosin C. researchgate.netkyoto-u.ac.jp The synthesis of this glycosidic bond has been achieved using established methods. kyoto-u.ac.jp For example, the β-selective glycosylation of (2S,3S)-Pterosin C can be performed using Schmidt's glycosylation procedure, followed by deprotection steps (hydrogenation), to yield this compound (wallichoside). kyoto-u.ac.jp Chemical synthesis of related pteroside compounds, such as (3R)-Pterosin D 3-O-beta-D-glucopyranoside, has also been achieved through glycosylation reactions where a glucose unit is added to the pterosin aglycone under acidic or enzymatic conditions. smolecule.com

| Synthetic Stage | Key Reaction/Method | Description | Reference |

|---|---|---|---|

| Indanone Core Formation | Friedel-Crafts Bisacylation | Constructs the fundamental 1,3-indandione skeleton of the pterosin aglycone. | cdnsciencepub.comcdnsciencepub.com |

| Indanone Core Formation | Photochemical Ring-Closure | An alternative route to the 1-indanone skeleton from an α-mesyloxy ketone precursor. | researchgate.netresearchgate.net |

| Conversion to Pterosin C | Reduction and Hydrolysis | Converts the 1,3-indandione intermediate into the final Pterosin C aglycone. | cdnsciencepub.com |

| Glycosylation | Schmidt Glycosylation | Attaches the glucose moiety to the Pterosin C aglycone to form this compound. | kyoto-u.ac.jp |

Semi-Synthetic Modifications of this compound and its Aglycone

Semi-synthetic approaches, starting from natural products or key synthetic intermediates, are crucial for producing a variety of related compounds for further study. The key 1,3-indandione intermediate from the total synthesis of Pterosin C serves as a versatile precursor for preparing other pterosins. cdnsciencepub.com By applying well-known reactions such as methylation or hydroxymethylation to this intermediate or to Pterosin C itself, a range of other pterosins, including Pterosin I, Z, D, A, K, and L, have been synthesized as racemates. cdnsciencepub.com

More significantly, this compound (wallichoside) itself can serve as a starting material for semi-synthesis. In the total synthesis of other natural glycosides like multifidosides A and B, this compound is used as a precursor. kyoto-u.ac.jp These syntheses involve a final-stage, site-selective acylation of the unprotected this compound. kyoto-u.ac.jp This strategy, which avoids complex protection-deprotection sequences, demonstrates an elegant one-step conversion from one natural glycoside to another. kyoto-u.ac.jp Furthermore, patents describe that pterosin compounds can be modified through processes like phosphorylation, sulfation, and methylation to create derivatives with potentially enhanced properties. googleapis.com

Regioselective and Stereoselective Synthesis Strategies

Controlling regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex natural products like this compound.

Regioselectivity: The Friedel-Crafts bisacylation used to form the indandione core exhibits regioselectivity, which is thought to be influenced by steric hindrance from the peri methyl group on the aromatic ring. cdnsciencepub.com This directs the cyclization to form the desired indanone structure.

Stereoselectivity: The synthesis described by Ng and McMorris initially produces a racemic mixture of cis and trans Pterosin C isomers. cdnsciencepub.comcdnsciencepub.com The resolution of the enantiomers is a key stereochemical step. This was accomplished by first converting the mixture to a monosilylether, followed by reaction with a chiral acid, S-(+)-α-phenylbutyric acid, to form diastereomeric esters. cdnsciencepub.com These diastereomers could then be separated by HPLC. cdnsciencepub.com Subsequent removal of the chiral auxiliary and silyl (B83357) group yielded the enantiomerically pure (2S,3S)-Pterosin C. cdnsciencepub.com The stereochemistry at positions 2 and 3 is crucial, as epimerization can occur at the C2 position under basic conditions, typically leading to the more stable trans isomer. cdnsciencepub.com The final glycosylation step must also be stereoselective to ensure the formation of the correct β-linkage between the glucose and the aglycone, as achieved in the synthesis of wallichoside. kyoto-u.ac.jp The synthesis of related compounds, such as (2R,3S)-sulfated pterosin C, also presents challenges that necessitate stereoselective reactions to achieve the correct configuration. cdnsciencepub.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound and its aglycone are driven by the need to investigate structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles. kyoto-u.ac.jp The synthesis of a series of substituted indanes and indanones has been reported to explore their biological activities. kyoto-u.ac.jp

A novel palladium-catalyzed coupling reaction has been successfully used to synthesize Pterosin Z and can be applied to prepare unnatural pterosin analogues. kyoto-u.ac.jp This approach allows for the introduction of various substituents at the C-6 position of the indanone core, providing access to a wide range of compounds for pharmacological screening. kyoto-u.ac.jp

The development of derivatives is not limited to the aglycone. The synthesis of multifidosides from this compound (wallichoside) by site-selective acylation of the glucose moiety is a prime example of derivatization. kyoto-u.ac.jp This strategy allows for the introduction of various acyl groups at specific positions on the sugar, which can be crucial as the biological activity of glycosides often depends on the nature and location of these groups. kyoto-u.ac.jp The creation of derivatives through modifications such as sulfation, methylation, or farnesylation is also a documented strategy for potentially modulating the biological efficacy and minimizing side effects of pterosin compounds. googleapis.com This ongoing research highlights the active exploration of this compound's chemical space to unlock new therapeutic potentials. ontosight.ai

Pharmacological Mechanisms of Action: in Vitro and Preclinical Cellular and Molecular Investigations of Pteroside C

Enzyme Inhibition Studies

Pteroside (B12776905) C has been the subject of investigation for its ability to inhibit enzymes that are central to the pathogenesis of Alzheimer's disease. These studies provide a quantitative measure of its inhibitory potency and offer insights into its mode of interaction with these enzymatic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Pteroside C has demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established characteristic of Alzheimer's disease. benchchem.com

In vitro assays have shown that (2R,3R)-pteroside C is a potent inhibitor of both enzymes. It exhibited an IC50 value of 3.77 µM against AChE and an even stronger inhibitory effect on BChE with an IC50 value of 5.29 µM. benchchem.com Kinetic studies have further elucidated the nature of this inhibition. For AChE, (2R,3R)-pteroside C acts as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. benchchem.com In the case of BChE, it also demonstrates a mixed-type inhibition with a determined inhibition constant (Ki) of 9.62 µM. benchchem.com This dual inhibitory action on both cholinesterases is a significant finding, as the role of BChE becomes more prominent in later stages of Alzheimer's disease.

| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 3.77 | Mixed-type | - |

| Butyrylcholinesterase (BChE) | 5.29 | Mixed-type | 9.62 |

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitory Mechanisms

The accumulation of amyloid-β (Aβ) peptides, a key event in the amyloid hypothesis of Alzheimer's disease, is initiated by the enzymatic action of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). benchchem.com this compound has been identified as a significant inhibitor of this enzyme.

Research has shown that (2R,3R)-pteroside C inhibits BACE1 with an IC50 value of 9.74 µM. benchchem.com Kinetic analysis revealed that its mechanism of inhibition is noncompetitive, with a Ki value of 8.93 µM. benchchem.com A noncompetitive inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. This mode of inhibition suggests that this compound does not compete with the amyloid precursor protein (APP) for binding to the active site of BACE1.

| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | 9.74 | Noncompetitive | 8.93 |

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, the effects of this compound at the cellular level have been explored, particularly in models relevant to neurodegeneration and cancer.

Effects on Aβ Peptide Secretion in Neuroblastoma Cell Models

Consistent with its BACE1 inhibitory activity, (2R,3R)-pteroside C has been shown to impact the production of Aβ peptides in a cellular context. In a study utilizing neuroblastoma cells that overexpress human β-amyloid precursor protein, treatment with (2R,3R)-pteroside C at a concentration of 500 μM significantly decreased the secretion of Aβ peptides. benchchem.comresearchgate.net This finding provides cellular evidence that the enzymatic inhibition observed in vitro translates to a functional reduction in the generation of pathogenic Aβ.

Modulation of Intracellular Pathways and Biological Targets

Currently, there is a lack of specific research detailing the direct modulatory effects of this compound on intracellular signaling cascades such as the MAP kinase or protein kinase C (PKC) pathways. However, studies on the closely related compound, Pterosin B, have shown it to be a SIK3 (Salt-inducible kinase 3) signaling inhibitor, which can influence various downstream cellular processes. medchemexpress.com Given the structural similarities, investigating whether this compound shares this or other intracellular signaling modulation activities presents a potential avenue for future research.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (Mechanism-focused)

The potential of pteroside derivatives as cytotoxic agents against cancer cells has been an area of emerging research. A study on natural products from Cryptogramma crispa reported that pteroside derivatives, including a compound structurally related to this compound, exhibited selective moderate cytotoxic activity against the acute myeloid leukaemia MOLM13 cell line. mdpi.comnih.gov Notably, these compounds showed no cytotoxicity against normal heart and kidney cell lines, suggesting a degree of selectivity for cancer cells. mdpi.comnih.gov

Another study identified this compound from Pteris multifida and reported its cytotoxic activity against human oral cancer KB cells with an IC50 value of 22.9 µM after 72 hours of treatment. notulaebotanicae.ro

While these studies demonstrate the cytotoxic potential of this compound and related compounds, the precise molecular mechanisms underlying this cytotoxicity are not yet fully elucidated. The observed selectivity for cancer cells hints at the exploitation of specific vulnerabilities within cancer cell biology, which warrants further mechanistic investigation.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | KB (human oral cancer) | 22.9 | notulaebotanicae.ro |

| Pteroside derivatives | MOLM13 (acute myeloid leukaemia) | Moderate cytotoxicity | mdpi.comnih.gov |

Molecular Docking and Computational Modeling of Ligand-Protein Interactions

Computational modeling, particularly molecular docking, serves as a critical tool to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the molecular level. nih.govrsc.org This approach provides valuable insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex, which underpins the compound's potential mechanism of action. nih.gove-nps.or.kr

In a notable study, the specific stereoisomer (2R,3R)-pteroside C was investigated for its interaction with butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative conditions. researchgate.netnih.gov Molecular docking simulations were performed to elucidate the binding mode and energy of (2R,3R)-pteroside C within the active site of BChE. The results indicated a strong interaction, with a calculated binding energy of -7.23 kcal/mol. researchgate.net

The stability of the (2R,3R)-pteroside C-BChE complex was attributed to specific hydrogen bonds. The 3-OH group on the indanone ring of the this compound molecule was found to form two crucial hydrogen bonds with the amino acid residues Glycine 78 (Gly78) and Tyrosine 440 (Tyr440) in the enzyme's active site. researchgate.net These bonds occurred at distances of 2.87 Å and 2.89 Å, respectively, indicating a favorable and stable binding conformation. researchgate.net Such computational analyses are fundamental in structure-activity relationship (SAR) studies, helping to explain the inhibitory potential of compounds like this compound against specific enzyme targets. nih.gov

Table 1: Molecular Docking Interaction of (2R,3R)-Pteroside C with Butyrylcholinesterase (BChE)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type | Bond Distance (Å) | Reference |

|---|---|---|---|---|---|---|

| (2R,3R)-Pteroside C | Butyrylcholinesterase (BChE) | -7.23 | Gly78 | Hydrogen Bond | 2.87 | researchgate.net |

| (2R,3R)-Pteroside C | Butyrylcholinesterase (BChE) | -7.23 | Tyr440 | Hydrogen Bond | 2.89 | researchgate.net |

Investigations into Anti-inflammatory Mechanisms in Cellular Models

This compound has been identified as a compound with potential anti-inflammatory properties, although detailed mechanistic studies at the cellular level are an ongoing area of research. ontosight.ai The evaluation of a compound's anti-inflammatory mechanism in vitro typically involves cellular models that replicate aspects of the inflammatory cascade.

A standard and widely used model employs macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). mdpi.comnih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in these cells. The investigation into a compound's anti-inflammatory activity then involves measuring its ability to suppress the production of key pro-inflammatory mediators. nih.govresearchgate.net

These mediators include:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The concentration of nitrite, a stable product of NO, in the cell culture medium is often measured as an indicator of NO production. nih.govresearchgate.net

Prostaglandin E2 (PGE2): This lipid mediator is synthesized by the enzyme cyclooxygenase-2 (COX-2) during inflammation and contributes to pain and swelling. mdpi.comresearchgate.net

Pro-inflammatory Cytokines: These signaling proteins orchestrate the inflammatory response. Key cytokines that are typically quantified via methods like ELISA include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comresearchgate.net

By assessing the ability of this compound to reduce the levels of these molecules in a dose-dependent manner in cellular models, researchers can elucidate its potential anti-inflammatory mechanisms. Such studies would clarify whether this compound acts on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression. frontiersin.orgmdpi.com

Studies on Antioxidant Cellular Mechanisms

In addition to its other potential biological activities, this compound is noted for its antioxidant potential. ontosight.ai Cellular antioxidant mechanisms are crucial for protecting against oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov Investigating the antioxidant mechanism of a compound like this compound involves exploring its ability to interact with cellular antioxidant systems.

Cellular antioxidant defenses operate through two primary strategies:

Direct ROS Scavenging: Compounds can act directly as antioxidants by neutralizing free radicals like superoxide (B77818) and hydroxyl radicals, thereby preventing damage to lipids, proteins, and DNA. mdpi.com

Enhancement of Endogenous Antioxidant Enzymes: Compounds can indirectly exert antioxidant effects by boosting the cell's own defense machinery. xiahepublishing.com This includes upregulating the activity and expression of critical antioxidant enzymes such as:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.govnih.gov

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comjeeng.net

Glutathione (B108866) Peroxidase (GPx): This enzyme also reduces hydrogen peroxide and other peroxides, using glutathione as a reducing substrate. nih.gov

Structure Activity Relationship Sar Studies of Pteroside C and Its Analogues

Influence of Glycosylation on Biological Activity and Target Selectivity

The glycosidic moiety of Pteroside (B12776905) C plays a crucial role in its pharmacokinetic and pharmacodynamic properties. The nature of the sugar, its linkage to the indenone core, and further substitutions on the sugar can significantly impact biological activity and target selectivity.

While direct studies on Pteroside C are limited, research on other C-glycosylflavonoids suggests that the sugar moiety can influence solubility, membrane permeability, and interaction with specific biological targets. For instance, in a study on apigenin and its C-glycosylated derivatives, vitexin and isovitexin, differences in anti-diabetic and anti-inflammatory activities were observed, suggesting that the position of the C-glycosylation is a key determinant of biological potential. nih.gov

Modification of the glycosidic portion of this compound analogues could therefore modulate their activity. Key areas of investigation include:

Type of Sugar: Replacing the glucose moiety with other sugars (e.g., rhamnose, xylose) could alter the compound's interaction with target enzymes or receptors.

Acylation of the Sugar: Esterification of the hydroxyl groups on the sugar with various acyl groups can impact lipophilicity and, consequently, cell penetration and bioavailability.

Anomeric Configuration: While this compound is a C-glycoside, the stereochemistry at the anomeric carbon of related O-glycosides is known to be critical for activity. This highlights the importance of stereochemical control in synthetic analogues.

The table below illustrates hypothetical variations in the glycosidic moiety of this compound analogues and their potential impact on anti-diabetic activity, based on general principles of glycoside SAR.

| Compound | Glycosidic Moiety Modification | Predicted Anti-diabetic Activity (IC50, µM) | Target Selectivity |

| This compound | β-D-glucopyranosyl | 15.2 | Moderate |

| Analogue 1 | α-D-glucopyranosyl | 25.8 | Low |

| Analogue 2 | β-D-galactopyranosyl | 18.5 | Moderate |

| Analogue 3 | 6'-O-acetyl-β-D-glucopyranosyl | 10.1 | High |

| Analogue 4 | β-D-xylopyranosyl | 32.4 | Low |

Stereochemical Determinants of Pharmacological Efficacy

Stereochemistry is a fundamental aspect of drug action, as biological targets are chiral environments. nih.govmdpi.commdpi.com The three-dimensional arrangement of atoms in this compound and its analogues is therefore expected to be a critical determinant of their pharmacological efficacy.

Key stereochemical features of the this compound scaffold that can influence activity include:

Stereochemistry of the Glycosidic Bond: As a C-glycoside, the bond between the indenone and the sugar is more stable than in O-glycosides. However, the relative orientation of the sugar and the aglycone is fixed and contributes significantly to the molecule's conformation.

Conformation of the Sugar Ring: The chair or boat conformation of the pyranose ring and the orientation of its substituents (axial vs. equatorial) can influence interactions with the target.

The table below presents hypothetical data on the influence of stereochemistry on the pharmacological efficacy of this compound analogues.

| Analogue | Stereochemical Configuration | Pharmacological Efficacy (Ki, nM) |

| (R)-Pteroside C | R at C-1 of indenone | 50 |

| (S)-Pteroside C | S at C-1 of indenone | 250 |

| Analogue 5 (diastereomer) | Different stereocenter on sugar | 150 |

| Analogue 6 (racemic) | Racemic mixture | 180 |

Identification of Key Pharmacophoric Elements within the Indenone Glycoside Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Identifying the key pharmacophoric elements within the indenone glycoside scaffold of this compound is essential for rational drug design.

Based on the general structure of indenone glycosides and their known biological activities, the following pharmacophoric features can be proposed:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on both the indenone core and the sugar moiety, as well as the keto group of the indenone, can act as hydrogen bond donors and acceptors, forming crucial interactions with the active site of target proteins.

Aromatic/Hydrophobic Regions: The aromatic ring of the indenone system provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with the target.

Spatial Arrangement of Features: The relative spatial orientation of these features is critical. The indenone core acts as a scaffold, holding the functional groups in a specific three-dimensional arrangement.

A hypothetical pharmacophore model for the anti-diabetic activity of this compound analogues is presented below:

| Pharmacophoric Feature | Description | Importance for Activity |

| Aromatic Ring | Indenone phenyl ring | High |

| Hydrogen Bond Acceptor | Indenone keto group | High |

| Hydrogen Bond Donor 1 | Hydroxyl group on indenone | Moderate |

| Hydrogen Bond Donor 2 | Hydroxyl groups on sugar | High |

| Hydrophobic Group | Substituents on indenone | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govrjptonline.orgmdpi.comresearchgate.net For this compound derivatives, QSAR studies can be invaluable for predicting the activity of newly designed analogues and for understanding the structural features that govern their potency.

A typical QSAR study for this compound derivatives would involve the following steps:

Data Set: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for a specific enzyme inhibition) would be required.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

The following table shows a hypothetical QSAR equation for the anti-diabetic activity of a series of this compound derivatives:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + 2.1

Where:

pIC50: The negative logarithm of the half-maximal inhibitory concentration.

logP: The logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW: Molecular weight.

HBD: Number of hydrogen bond donors.

This hypothetical equation suggests that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight has a negative impact. Such models can guide the synthesis of new derivatives with potentially improved efficacy.

Advanced Analytical Methodologies for Detection and Quantification of Pteroside C

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level compounds in complex mixtures due to its superior sensitivity and selectivity. The development of a reliable LC-MS/MS method for Pteroside (B12776905) C involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters.

Method Optimization for Sensitivity and Selectivity

The primary goal of method optimization is to achieve high sensitivity for detecting low concentrations of Pteroside C while ensuring selectivity to distinguish it from other structurally similar compounds, such as its isomers and other pterosins.

Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) is often preferred over conventional HPLC for its higher resolution, shorter run times, and increased sensitivity. A reversed-phase C18 column is typically employed for the separation of pterosins. mdpi.com Optimization involves the selection of the mobile phase composition and the gradient elution program. A common mobile phase consists of a mixture of an aqueous component (e.g., water with a formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is essential for separating compounds with different polarities present in a complex plant extract. A fast UPLC-MS/MS method for related compounds, ptaquiloside (B1252988) and pterosin B, achieved a total run cycle of just 5 minutes using a gradient elution. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) mass analyzer, is operated in multiple reaction monitoring (MRM) mode for quantification. mdpi.com This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ or an adduct like [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. For this compound, which is a glycoside, a characteristic fragmentation would involve the loss of the sugar moiety. The selection of specific precursor-to-product ion transitions is critical for selectivity and minimizing matrix interference. For instance, in the analysis of various pterosins, the [M+H]⁺ ions were used as precursor ions, and their specific fragment ions were monitored for quantification. mdpi.com

The optimization of MS parameters includes tuning the ion source settings (e.g., capillary voltage, source temperature, and gas flows) and collision energy for each MRM transition to maximize the signal intensity of the target analyte. mdpi.com

Below is a table summarizing typical parameters for an LC-MS/MS method for pterosin glycosides, which would be applicable to this compound.

| Parameter | Optimized Condition |

| LC System | UPLC/HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min nih.gov |

| Elution | Gradient |

| Injection Volume | 1 - 10 µL |

| MS System | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

| Product Ion(s) | Specific fragments from collision-induced dissociation |

| Collision Gas | Argon or Nitrogen |

This table presents a generalized summary based on methods developed for structurally related pterosin glycosides. nih.gov

Method validation is performed according to international guidelines (e.g., ICH Q2(R1)) to ensure reliability. rjptonline.org Key validation parameters include linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For a related pterosin glycoside, ptaquiloside, a validated LC-MS method demonstrated a linear range of 10-250 µg/L with a correlation coefficient (r) greater than 0.999 and a limit of detection of 0.26 µg/L. researchgate.netnih.gov

Applications in Complex Biological Matrices

Quantifying this compound in biological matrices such as plasma, urine, and milk is essential for pharmacokinetic and toxicological studies. These matrices introduce significant challenges due to the high abundance of endogenous components (proteins, lipids, salts) that can interfere with the analysis and suppress the analyte signal (matrix effects).

Sample Preparation: An effective sample preparation protocol is crucial to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for cleaning up biological samples. researchgate.netresearchgate.net For pterosin analysis in cattle plasma, urine, and milk, a method using SPE cartridges for cleanup and pre-concentration was successfully developed. researchgate.net The choice of SPE sorbent (e.g., C18, polymeric) and the optimization of washing and elution steps are critical for achieving high recovery and a clean extract. Protein precipitation, often using acetonitrile or methanol, is another common initial step for plasma samples. nih.gov

Method Performance: A validated method for the determination of ptaquiloside and pterosin B in cattle plasma, urine, and milk demonstrated good recoveries (63-88%) and low limits of quantification (e.g., 1.2 ng/mL for ptaquiloside in plasma). researchgate.net The method also showed good stability of the analytes in frozen samples, which is a critical consideration for sample handling and storage. researchgate.net Such validated methods prove the feasibility of accurately measuring this compound and related compounds in complex biological fluids, enabling crucial research into its absorption, distribution, metabolism, and excretion (ADME).

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While LC-MS/MS is highly sensitive, HPLC coupled with ultraviolet (UV) detection remains a robust and more accessible technique for quantification, particularly when analyte concentrations are higher.

The development of a validated HPLC-UV method for this compound would follow established principles. nih.govdergipark.org.tr Separation would likely be achieved on a reversed-phase C18 column with a mobile phase of buffered water and acetonitrile or methanol. rjptonline.org The detection wavelength would be set at the UV absorbance maximum of this compound, which for pterosins is typically in the range of 220-310 nm. mdpi.com

A key aspect is method validation to demonstrate its suitability for its intended purpose. rjptonline.orgnih.gov

Validation Parameters for a Hypothetical HPLC-UV Method for this compound

| Parameter | Specification | Purpose |

| Linearity & Range | R² > 0.995 over a defined concentration range rjptonline.org | Demonstrates a proportional response of the detector to analyte concentration. |

| Accuracy | Recovery of 98-102% rjptonline.org | Measures the closeness of the test results to the true value. |

| Precision (Repeatability & Intermediate) | RSD ≤ 2% rjptonline.org | Assesses the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 researchgate.net | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Specificity | Peak purity analysis; no interfering peaks at the retention time of the analyte. | Ensures the signal is solely from the compound of interest. |

| Robustness | Insensitive to small, deliberate variations in method parameters. rjptonline.org | Indicates the method's reliability during normal usage. |

This table is based on general ICH guidelines and data from validated methods for other phytochemicals. rjptonline.orgdergipark.org.trresearchgate.net

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of samples, for instance, in the discovery of new bioactive compounds from natural sources or in quality control. For this compound, HTS assays could be developed for two main purposes: quantifying the compound itself in numerous extracts or screening for its biological activity.

One powerful technique for developing HTS assays is Fluorescence Resonance Energy Transfer (FRET). drugdiscoveryonline.comacs.org FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. Energy is transferred from an excited donor to an acceptor only when they are in close proximity (typically <10 nm). mdpi.com

A competitive immunoassay format using FRET could be developed for the quantification of this compound. In this setup, a known concentration of a this compound-fluorophore conjugate and a specific anti-Pteroside C antibody labeled with a FRET partner would be used. Unlabeled this compound in a sample would compete with the labeled conjugate for antibody binding, leading to a decrease in the FRET signal that is proportional to the concentration of this compound in the sample.

For biological activity screening, FRET can be used to monitor enzyme activity. acs.org For example, if this compound is being investigated as an inhibitor of a specific enzyme, a FRET-based assay can be designed where the enzyme cleaves a substrate labeled with a F-RET pair, leading to a loss of FRET. sigmaaldrich.comnih.gov The inhibitory potential of this compound would be measured by its ability to prevent this change in FRET signal. Such assays are amenable to miniaturization in microplate formats, allowing for the rapid screening of thousands of samples. bmglabtech.com

Future Research Trajectories and Interdisciplinary Integration for Pteroside C

Elucidating Pteroside (B12776905) C Biosynthetic Pathways and Metabolic Fate

A critical area of future research is the complete elucidation of the biosynthetic pathway of Pteroside C. While it is known to be a sesquiterpenoid indanone, the precise enzymatic steps and genetic underpinnings of its formation in plants like bracken fern (Pteridium aquilinum) remain largely uncharacterized. cdnsciencepub.comcdnsciencepub.com Isotopic labeling studies have suggested a mevalonate-independent pathway for the related compound Pterosin A, involving key steps like the cyclization of farnesyl pyrophosphate. Similar detailed investigations are required for this compound to identify the specific enzymes responsible for its synthesis. This knowledge would be instrumental for potential biotechnological production of this compound and its analogs.

Furthermore, a comprehensive understanding of the metabolic fate of this compound in biological systems is essential. Studies on related pterosins, such as (2S)-Pterosin A, have identified various Phase I and Phase II metabolites, including glucuronide conjugates. researchgate.netresearchgate.net Similar in-depth metabolic profiling of this compound is necessary to identify its metabolites, understand their pharmacokinetic and pharmacodynamic properties, and assess their potential bioactivity or toxicity. This will involve detailed analysis of how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of advanced "omics" technologies is poised to revolutionize this compound research. humanspecificresearch.orgnih.gov These high-throughput approaches allow for a holistic and comprehensive analysis of biological molecules on a large scale. humanspecificresearch.orgnih.gov

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a detailed snapshot of the biochemical changes induced by this compound. humanspecificresearch.orgmdpi.com Untargeted metabolomic approaches, utilizing techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), can help identify the full spectrum of metabolites produced in response to this compound exposure. ugr.es This can reveal novel biomarkers of its activity and shed light on its mechanism of action. mdpi.comugr.es

Proteomics , the comprehensive analysis of proteins, can identify the protein targets of this compound and elucidate the signaling pathways it modulates. humanspecificresearch.orgnih.gov Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify proteins that directly interact with this compound. mdpi.com Understanding these protein interactions is crucial for validating its therapeutic targets and for the rational design of more potent and selective derivatives. nih.govmdpi.com

The combined power of these omics technologies will provide a systems-level understanding of this compound's biological effects, moving beyond a single-target focus to a more comprehensive network-based perspective. frontiersin.org

Application of Bioinformatics and Computational Chemistry for Drug Discovery

Bioinformatics and computational chemistry are indispensable tools for accelerating the drug discovery and development process for this compound. nih.govresearchgate.net These in silico approaches can significantly reduce the time and cost associated with traditional experimental methods. researchgate.net

Bioinformatic analysis of genomic and proteomic data can help in identifying and validating potential drug targets for this compound. nih.gov By comparing the molecular profiles of diseased and healthy states, researchers can pinpoint key proteins or pathways that could be modulated by the compound.

Computational chemistry offers a suite of methods for studying the interactions between this compound and its biological targets at an atomic level. researchgate.net Molecular docking simulations can predict the binding mode and affinity of this compound to a target protein, providing insights into the structural basis of its activity. youtube.com Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of this compound analogs with their biological activity. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing, a process known as lead optimization. researchgate.netyoutube.com

Fostering Interdisciplinary Collaboration in Natural Product Drug Development

The journey of a natural product from discovery to a clinically approved drug is a complex and interdisciplinary endeavor. frontiersin.orgfrontiersin.org Realizing the full potential of this compound will require seamless collaboration among experts from diverse fields. ucl.ac.ukhelmholtz-hips.de

This collaborative network should include:

Natural Product Chemists to lead the isolation, purification, and structural elucidation of this compound and its derivatives from natural sources.

Synthetic Organic Chemists to develop efficient and scalable synthetic routes for this compound and its analogs, enabling detailed structure-activity relationship studies. cdnsciencepub.comresearchgate.net

Pharmacologists to investigate the biological activities and mechanisms of action of these compounds in various in vitro and in vivo models.

Toxicologists to assess the safety profile and potential adverse effects.

Computational Scientists to apply bioinformatics and molecular modeling techniques for target identification and lead optimization. mdpi.com

Clinicians to ultimately translate the most promising lead compounds into clinical trials.

Such an integrated approach ensures that all critical aspects of drug development are addressed in a coordinated and efficient manner, maximizing the chances of success. frontiersin.org

Exploration of this compound's Role in Chemical Ecology

Beyond its pharmacological potential, the role of this compound in chemical ecology presents an intriguing area for future research. wur.nlchimia.ch Chemical ecology is the study of the role of chemical signals in the interactions between organisms and their environment. wur.nl

Pterosins and related compounds found in plants like bracken fern are believed to play a role in defending the plant against herbivores and pathogens. researchgate.net Investigating the specific ecological functions of this compound could reveal its potential as a natural pesticide or a lead compound for developing environmentally friendly crop protection agents. Studies could explore its effects on insect feeding behavior, microbial growth, and other ecological interactions. chimia.chresearchgate.net This line of inquiry not only contributes to our understanding of the natural world but may also lead to practical applications in sustainable agriculture.

Q & A

Q. What standardized phytochemical methods are used to isolate Pteroside C from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography, HPLC, or preparative TLC. For example, bracken rhizome (Pteridium aquilinum) extracts are fractionated using silica gel columns, with yields optimized through repeated purification . Structural confirmation relies on NMR, MS, and X-ray crystallography for stereochemical resolution .

Q. Which spectroscopic techniques are critical for elucidating this compound’s structure?

Key techniques include:

- 1D/2D NMR for assigning proton and carbon signals, particularly to resolve glycosidic linkages and stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular formula determination.

- Circular dichroism (CD) to confirm absolute configurations of chiral centers .

- Single-crystal X-ray diffraction for unambiguous stereochemical assignments, as demonstrated in studies of related pterosides .

Q. How is purity validated for isolated this compound in preclinical studies?

Purity is assessed using HPLC (≥95% peak area normalization), supported by NMR spectral clarity and mass spectrometry to rule out contaminants. Reproducible retention times in multiple solvent systems (e.g., chloroform-methanol gradients) further ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound?

Discrepancies often arise from isomer-specific activity, assay variability, or differences in cell models. For instance, (2R,3R)-Pteroside C shows potent BACE1 inhibition (IC50 = 9.74 µM), while other isomers exhibit weaker activity . To address contradictions:

Q. What experimental design considerations are critical for evaluating this compound’s neuroprotective potential?

Key factors include:

- Dose-response profiling : Test a range of concentrations (e.g., 1–100 µM) to establish IC50/EC50 values.

- Blood-brain barrier (BBB) permeability : Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to assess compound penetration .

- Off-target effects : Screen against related enzymes (e.g., AChE, BChE) to confirm selectivity .

Q. What challenges arise in synthesizing this compound analogs for structure-activity studies?

Challenges include:

- Stereochemical complexity : The 6-O-β-D-glucopyranoside moiety and indenone core require regioselective glycosylation and asymmetric synthesis.

- Solubility optimization : Modify hydroxyl groups or glycosidic linkages to enhance aqueous solubility while retaining activity .

- Scalability : Multi-step syntheses may necessitate protecting group strategies, as seen in related pterosin derivatives .

Data Contradiction Analysis

Q. Why does this compound show anti-diabetic inactivity despite structural similarity to active compounds?

In glucose uptake assays, this compound and analogs (e.g., Pteroside A, B) were inactive at 300 µM, likely due to:

- Lack of critical functional groups (e.g., free hydroxyls required for AMPK activation).

- Steric hindrance from the glycoside moiety, blocking target binding . Contrastingly, its BACE1 inhibition highlights target-specific efficacy .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound in cytotoxicity assays?

- Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture threshold effects.

- Include vehicle controls and reference drugs (e.g., doxorubicin for KB cells).

- Validate results with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. What strategies improve reproducibility in this compound isolation protocols?

- Document solvent ratios, column pressures, and temperature conditions.

- Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

Tables for Reference

| Compound | BACE1 IC50 (µM) | Selectivity vs. AChE/BChE | Source |

|---|---|---|---|

| (2R,3R)-Pteroside C | 9.74 ± 1.9 | >10-fold selectivity | |

| Quercetin (positive control) | 18.8 ± 1.0 | Non-selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.